molecular formula C23H21Cl2N3O3S B11169653 2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide

2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide

Cat. No.: B11169653
M. Wt: 490.4 g/mol
InChI Key: BXULJQZZWFYCEJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro and phenylpiperazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This step involves the sulfonation of a benzene derivative, followed by chlorination to introduce the dichloro groups.

    Attachment of the phenylpiperazine moiety: This is achieved through a nucleophilic substitution reaction where the phenylpiperazine group is introduced to the benzenesulfonamide core.

    Final coupling reaction: The final step involves coupling the intermediate with a carbonyl-containing reagent to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Controlled temperature and pressure conditions: to facilitate the reactions.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Research: It serves as a tool compound for studying receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide
  • 2,5-dichloro-N-{2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide

Uniqueness

What sets 2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide apart from similar compounds is its specific substitution pattern and the presence of the phenylpiperazine group. This unique structure confers distinct biological activity and chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

2,5-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H21Cl2N3O3S/c24-17-10-11-20(25)22(16-17)32(30,31)26-21-9-5-4-8-19(21)23(29)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16,26H,12-15H2

InChI Key

BXULJQZZWFYCEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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